molecular formula C21H18FNO6 B2382922 Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate CAS No. 874466-78-1

Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate

Cat. No.: B2382922
CAS No.: 874466-78-1
M. Wt: 399.374
InChI Key: NCYYYYIWHGXVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate is a complex organic compound that features a furan ring, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluorophenyl group to the furan ring.

    Amidation: The carboxylic acid group on the furan ring is converted to an amide using reagents like carbodiimides (e.g., EDCI) and amines.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-phenylfuran-2-carboxamido)-4,5-dimethoxybenzoate: Similar structure but lacks the fluorine atom.

    Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate: Similar structure with a chlorine atom instead of fluorine.

    Methyl 2-(5-(2-bromophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it potentially more effective in certain applications compared to its non-fluorinated analogs.

Properties

IUPAC Name

methyl 2-[[5-(2-fluorophenyl)furan-2-carbonyl]amino]-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO6/c1-26-18-10-13(21(25)28-3)15(11-19(18)27-2)23-20(24)17-9-8-16(29-17)12-6-4-5-7-14(12)22/h4-11H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYYYYIWHGXVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.